3-(Oxane-4-sulfonyl)aniline

Description

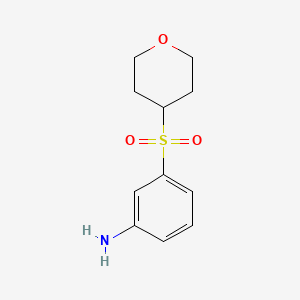

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-ylsulfonyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c12-9-2-1-3-11(8-9)16(13,14)10-4-6-15-7-5-10/h1-3,8,10H,4-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOVMUSSADRIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Analytical Characterization of 3 Oxane 4 Sulfonyl Aniline

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are instrumental in elucidating the molecular structure of 3-(Oxane-4-sulfonyl)aniline by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, a theoretical analysis based on its structure allows for the prediction of expected NMR signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the oxane (tetrahydropyran) ring. The protons on the aniline ring would appear as multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The chemical shifts and coupling patterns would be influenced by the positions of the amino and sulfonyl groups. The protons on the oxane ring would be found in the aliphatic region (typically δ 1.5-4.0 ppm), with their multiplicity and integration corresponding to their respective positions and numbers.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (typically δ 100-150 ppm), while the aliphatic carbons of the oxane ring would appear in the upfield region (typically δ 20-80 ppm). The carbon atom attached to the sulfonyl group would be expected to be shifted further downfield compared to the other aliphatic carbons.

There is no fluorine atom in the molecular structure of this compound, therefore ¹⁹F NMR spectroscopy is not applicable for the characterization of this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is illustrative and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (m) | 115 - 130 |

| Aromatic C-NH₂ | - | ~148 |

| Aromatic C-SO₂ | - | ~140 |

| Oxane CH₂-O | 3.5 - 4.0 (m) | 65 - 70 |

| Oxane CH-SO₂ | 3.0 - 3.5 (m) | 55 - 60 |

| Oxane CH₂ | 1.5 - 2.0 (m) | 25 - 30 |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₁H₁₅NO₃S), the expected exact mass would be approximately 241.0773 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used. Fragmentation patterns observed in the mass spectrum would provide further structural information, corresponding to the loss of specific functional groups such as the sulfonyl or oxane moieties.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅NO₃S |

| Molecular Weight | 241.31 |

| Exact Mass | 241.0773 |

| Key Ions (Predicted) | [M+H]⁺, [M-SO₂]⁺, [M-Oxane]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. These would include N-H stretching vibrations for the primary amine, S=O stretching for the sulfonyl group, C-O-C stretching for the ether linkage in the oxane ring, and C-H stretching for the aromatic and aliphatic components.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Note: The following data is illustrative and based on typical IR frequencies for the functional groups present. Actual experimental values may vary.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| S=O Stretch (Sulfonyl) | 1300 - 1350 and 1140 - 1160 | Strong |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

Crystallographic Analysis

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound are not publicly available, such a study would provide precise coordinates for each atom in the crystal lattice. This would unambiguously confirm the connectivity of the aniline and oxane rings through the sulfonyl linker and establish the conformation of the six-membered oxane ring, which typically adopts a chair conformation.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity. High-performance liquid chromatography (HPLC) is a primary tool for this purpose. A suitable HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram. Thin-layer chromatography (TLC) is also a valuable technique for monitoring the progress of reactions and for preliminary purity checks.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile organic compounds. For a molecule like this compound, which possesses both a polar aniline group and a sulfonyl moiety, reversed-phase HPLC (RP-HPLC) would be the method of choice. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

Illustrative Research Findings:

In a typical RP-HPLC analysis of an aniline derivative, a C18 or C8 column would be employed. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The buffer, often containing a small percentage of an acid like formic acid or phosphoric acid, helps to ensure the consistent protonation of the aniline group, leading to sharper peaks and more reproducible retention times. Detection is commonly performed using a UV detector, typically at a wavelength around 254 nm, where the benzene (B151609) ring of the aniline moiety would exhibit strong absorbance.

The retention time (Rt) of this compound would be a key parameter for its identification and would be influenced by the exact chromatographic conditions. Purity assessment would involve integrating the area of the main peak corresponding to the compound and comparing it to the total area of all detected peaks.

Interactive Data Table: Illustrative HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Rt | Dependent on mobile phase composition |

This data is illustrative and based on common practices for analogous compounds. Actual values would need to be determined experimentally.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile technique for the qualitative analysis of compounds, often used to monitor the progress of a chemical reaction or to get a preliminary indication of purity. For this compound, TLC would be performed on a plate coated with a polar adsorbent, most commonly silica (B1680970) gel.

Illustrative Research Findings:

The choice of the mobile phase, or eluent, is critical in TLC and is selected to achieve good separation of the compound from any impurities. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform) would be suitable. The ratio of these solvents would be adjusted to obtain a retention factor (Rf) value ideally between 0.3 and 0.7 for the main spot. For instance, a mobile phase system like chloroform:methanol in a 3:7 ratio has been used for related morpholine (B109124) derivatives amazonaws.com. Visualization of the spots on the TLC plate would be achieved under UV light (at 254 nm), where the aromatic ring would quench the fluorescence of the indicator in the silica gel, appearing as a dark spot.

Interactive Data Table: Illustrative TLC Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Chloroform : Methanol (e.g., 3:7 v/v) amazonaws.com |

| Visualization | UV Light (254 nm) |

| Expected Rf | Dependent on exact mobile phase composition |

This data is illustrative. The mobile phase composition is based on a related compound and would require optimization for this compound. amazonaws.com

Mechanistic Investigations of Chemical Transformations Involving 3 Oxane 4 Sulfonyl Aniline

Experimental Mechanistic Studies

In the study of chemical reactions involving aniline (B41778) derivatives, the identification of key intermediates is crucial for mapping the reaction pathway. For instance, in the rearrangement of arylsulfamates to para-sulfonyl anilines, a key N(sp²)—SO₃ intermediate has been proposed and confirmed through control experiments. researchgate.net The thermal rearrangement of an aniline sulfamate (B1201201) is believed to proceed through an intermolecular mechanism, which involves the formation of this intermediate. researchgate.netnih.gov

In copper-catalyzed C-H sulfonylation of anilines, a proposed mechanism involves the formation of an anilino-copper complex. This complex can then undergo a single electron transfer (SET) to generate a radical intermediate, which subsequently reacts with a sulfonyl radical. mdpi.com

Table 1: Common Intermediates in Aniline Sulfonylation and Rearrangement Reactions

| Reaction Type | Proposed Key Intermediate | Method of Identification/Postulation |

|---|---|---|

| Thermal Rearrangement of Arylsulfamates | N(sp²)-SO₃ Intermediate | Control Experiments, Isotopic Labeling |

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This data is essential for deriving a rate law, which provides insight into the composition of the transition state of the rate-determining step. For reactions involving aniline derivatives, kinetic studies can help to distinguish between different proposed mechanisms. For example, determining the order of the reaction with respect to each reactant can support or refute a proposed pathway. While specific kinetic data for 3-(Oxane-4-sulfonyl)aniline is not available, such studies would be a primary method for investigating its reaction mechanisms.

To determine if a reaction proceeds through a radical pathway, radical scavenging experiments are often conducted. In these experiments, a compound known as a radical scavenger is added to the reaction mixture. If the reaction rate is significantly decreased or the reaction is inhibited, it suggests the involvement of radical intermediates.

For example, in the copper-catalyzed sulfonylation of anilines with sodium sulfinates, radical trapping studies have been used to support a proposed radical mechanism. mdpi.com The addition of a radical scavenger would intercept the proposed benzene (B151609) sulfonyl radical or the aniline radical cation, thus hindering the formation of the final product and confirming the radical nature of the pathway. mdpi.com

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org A secondary KIE occurs when no bond to the labeled atom is broken or formed. wikipedia.org

Deuterium labeling studies have been instrumental in understanding the mechanisms of reactions such as the rearrangement of arylsulfamates. researchgate.netnih.gov By comparing the reaction rates of deuterated and non-deuterated anilines, researchers can infer whether a C-H bond is broken in the rate-limiting step. In the context of the sulfonation of anilines, a KIE experiment can help to confirm an intermolecular SEAr (electrophilic aromatic substitution) mechanism. nih.gov For example, a small KIE might suggest that the C-H bond cleavage is not the rate-determining step.

Table 2: Illustrative Kinetic Isotope Effects in Mechanistic Elucidation

| Type of KIE | Observation | Mechanistic Implication |

|---|---|---|

| Primary KIE (kH/kD > 1) | Significant rate decrease upon isotopic substitution. | Bond to the isotope is broken in the rate-determining step. wikipedia.org |

| Secondary KIE (kH/kD ≈ 1) | Minor or no rate change upon isotopic substitution. | Bond to the isotope is not broken in the rate-determining step. wikipedia.org |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into reaction mechanisms that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

For reactions analogous to those that this compound might undergo, DFT calculations could provide valuable information. For example, in the H-initiated atmospheric reactions of similar compounds, DFT has been used to calculate the Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡) for possible reaction pathways. wikipedia.org These calculations help to determine the most energetically favorable reaction pathway. By modeling the transition state structures, chemists can gain a deeper understanding of the bonding changes that occur during the critical activation step of a reaction.

Conformational Analysis of this compound and its Derivatives

The conformational flexibility of this compound is primarily dictated by the oxane ring and the rotational freedom around the C-S and S-N bonds. The tetrahydropyran (B127337) (oxane) ring typically adopts a chair conformation to minimize steric strain. For monosubstituted tetrahydropyrans, the substituent's preference for an axial or equatorial position is influenced by steric and electronic factors. In the case of this compound, the sulfonyl group is attached at the 4-position of the oxane ring.

Due to the steric bulk of the sulfonylphenyl group, it is highly probable that the most stable conformation of the oxane ring will have this substituent in the equatorial position. This arrangement minimizes 1,3-diaxial interactions, which would be significant if the bulky group were in an axial position.

Table 1: Predicted Key Conformational Parameters for this compound

| Parameter | Predicted Value/Range | Basis of Prediction |

| Oxane Ring Conformation | Predominantly Chair | Minimization of steric strain, consistent with studies on substituted tetrahydropyrans. acs.org |

| C(aryl)-S-C(oxane) Bond Angle | ~104-108° | Based on typical bond angles in diaryl and alkyl-aryl sulfones. |

| O-S-O Bond Angle | ~118-122° | Characteristic of the sulfonyl group. |

| Dihedral Angle (C-C-S-C) | Variable | Dependent on the rotational energy landscape, with conformations minimizing steric hindrance being favored. |

Note: The values in this table are predictive and based on the analysis of structurally related compounds. Experimental or specific computational data for this compound is not currently available in the reviewed literature.

Electronic Structure Calculations and Reactivity Predictions

The electronic properties of this compound are a composite of the electron-donating amino group (-NH2) and the electron-withdrawing sulfonyl group (-SO2-). The aniline moiety is a classic example of an activated aromatic ring, where the amino group increases the electron density, particularly at the ortho and para positions, making the ring susceptible to electrophilic substitution.

Electronic structure calculations, such as Density Functional Theory (DFT), are powerful tools for predicting reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's susceptibility to electrophilic and nucleophilic attack.

HOMO: The HOMO is likely to be localized on the aniline ring, particularly on the nitrogen atom of the amino group and the carbon atoms at the ortho and para positions relative to the amino group. This indicates that these sites are the most probable points of electrophilic attack.

LUMO: The LUMO is expected to have significant contributions from the sulfonyl group and the aromatic ring, suggesting that these regions are potential sites for nucleophilic attack or electron acceptance.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines have shown that toxicity and reactivity are correlated with parameters like HOMO and LUMO energies. nih.gov The presence of an electron-withdrawing substituent, such as the sulfonyl group, generally increases the electrophilicity of the molecule. nih.gov

Table 2: Predicted Electronic Properties and Reactivity Indicators for this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high (for an aniline derivative) | Susceptible to electrophilic attack, particularly at positions ortho and para to the -NH2 group. |

| LUMO Energy | Relatively low | Can act as an electron acceptor; susceptible to nucleophilic attack at the sulfonyl sulfur. |

| Electrostatic Potential | Negative potential around the -NH2 group and oxygen atoms of the sulfonyl group; Positive potential around the sulfur atom. | Guides interactions with electrophiles and nucleophiles. |

| Key Reactive Sites | Amino group (nucleophilic), aromatic ring (electrophilic substitution at C2, C4, C6), sulfonyl sulfur (electrophilic). | Dictates the regioselectivity of chemical transformations. |

Note: The characteristics in this table are qualitative predictions based on the electronic effects of the substituent groups and findings from studies on analogous compounds. nih.govrsc.org Specific calculated values would require dedicated computational studies.

Molecular Dynamics Simulations (if applicable)

As of the latest literature review, no specific molecular dynamics (MD) simulations for this compound have been published. MD simulations could provide valuable insights into the dynamic behavior of this molecule in various environments, such as in solution or interacting with a biological target.

Hypothetically, an MD simulation would allow for the exploration of:

The full conformational space of the molecule, confirming the stability of the predicted chair conformation of the oxane ring and the preferred orientations of the aryl-sulfonyl bond.

The solvation dynamics and the nature of hydrogen bonding interactions between the amino and sulfonyl groups with solvent molecules.

The flexibility and dynamic interactions of this compound if it were to bind to a protein or other macromolecule, which would be crucial for drug design applications.

Given the absence of specific studies, this area remains a subject for future research.

Chemical Reactivity and Functionalization of 3 Oxane 4 Sulfonyl Aniline

Reactions Involving the Amino Group (Aniline Moiety)

The amino group, being a strong activating and ortho-, para-directing group, profoundly influences the reactivity of the aromatic ring and serves as a key handle for derivatization.

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The benzene (B151609) ring of 3-(Oxane-4-sulfonyl)aniline is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is primarily controlled by the powerful activating effect of the amino group. The -NH₂ group strongly directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). byjus.comscribd.com The oxane-4-sulfonyl group at the C3 position is a deactivating, meta-directing group. Therefore, the directing effects are as follows:

Amino group (-NH₂ at C1): Activates and directs to C2, C4, C6.

Sulfonyl group (-SO₂R at C3): Deactivates and directs to C1, C5.

The activating influence of the amino group is dominant, making the positions ortho and para to it the most nucleophilic and thus the most likely sites for substitution. byjus.com

In a typical electrophilic halogenation, such as bromination with aqueous bromine, aniline itself reacts readily to yield the 2,4,6-tribromoaniline (B120722) derivative. byjus.comyoutube.com For a less substituted product, the high reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide), which is a less powerful activator. This strategy allows for more controlled, mono-substitution, typically at the para position, due to the steric bulk of the acyl group hindering ortho-substitution. youtube.com After the substitution, the acetyl group can be hydrolyzed to regenerate the amino group. scribd.com

| Position | Influence of -NH₂ (at C1) | Influence of -SO₂R (at C3) | Predicted Outcome |

| C2 | Ortho (Strongly Activating) | - | Major Site of Substitution |

| C4 | Para (Strongly Activating) | - | Major Site of Substitution |

| C5 | - | Meta (Deactivating) | Minor Site of Substitution |

| C6 | Ortho (Strongly Activating) | - | Major Site of Substitution |

This table predicts the regioselectivity of electrophilic aromatic substitution on this compound based on the directing effects of its substituents.

Acylation, Alkylation, and Derivatization of the Nitrogen Atom

The nitrogen atom of the aniline moiety, with its lone pair of electrons, is nucleophilic and readily undergoes acylation and alkylation.

Acylation is the reaction with acylating agents like acid chlorides or anhydrides to form amides. This is a common and important transformation. For instance, reacting an aniline with an acid chloride, such as 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, in a Schotten-Baumann type reaction yields the corresponding N-acyl derivative. google.com This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation involves the reaction of the amino group with alkyl halides. This can lead to the formation of secondary and tertiary amines. Nickel-catalyzed enantioselective aza-Friedel–Crafts alkylation reactions have been developed for aniline derivatives, reacting them with cyclic N-sulfonyl α-ketiminoesters to produce α-quaternary amino esters. nih.gov Such methods tolerate a range of aniline derivatives, including both N,N-disubstituted and N-monosubstituted variants. nih.gov

Formation of Imine and Amide Derivatives

Imine Formation: Primary amines like this compound react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. redalyc.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. researchgate.netorganic-chemistry.org The reaction rate is often optimal at a mildly acidic pH (around 4-5). organic-chemistry.org Aniline itself can act as a nucleophilic catalyst for imine formation in aqueous solutions. researchgate.net

Amide Formation: The most common derivatization of the amino group is its conversion to an amide. This is typically achieved by reacting the aniline with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride). When using a carboxylic acid directly, coupling agents are required to facilitate the reaction by activating the carboxyl group. A widely used method involves reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and an additive like hydroxybenzotriazole (B1436442) (HOBt). This protocol is effective for coupling various functionalized carboxylic acids even with electron-deficient anilines. nih.gov

Transformations at the Sulfonyl Group

The aryl-alkyl sulfonyl group is generally robust and chemically stable. However, under specific reductive or catalytic conditions, it can be transformed or removed.

Sulfonyl Exchange Reactions

Transformations that cleave the C–SO₂ bond are typically referred to as desulfonylation reactions. wikipedia.org For aryl alkyl sulfones, this cleavage can occur at either the aryl-sulfur bond or the alkyl-sulfur bond. Nickel-catalyzed cross-coupling reactions have been developed that achieve the desulfonylative functionalization of organosulfones by cleaving the inert aryl C(sp²)–SO₂ bond. nih.gov These reactions often require specific directing groups on the substrate or particular reaction conditions to proceed efficiently. nih.gov

Another modern approach involves the use of redox-active alkyl sulfones in reductive cross-electrophile couplings with aryl bromides, although this has been primarily demonstrated with phenyl tetrazole sulfones. chemrxiv.org

Reductions or Oxidations of the Sulfonyl Group (if applicable)

Oxidation: The sulfur atom in the sulfonyl group is in its highest possible oxidation state (+6). Therefore, oxidation of the sulfonyl group itself is not a feasible transformation. While sulfides and sulfoxides are readily oxidized to sulfones, the sulfone functional group is inert to further oxidation. acs.org

Reduction: The sulfonyl group is resistant to reduction but can be cleaved under forcing reductive conditions. wikipedia.org This process, known as reductive desulfonylation, replaces the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org Common reagents for this transformation include active metals like sodium amalgam or samarium(II) iodide, and tin hydrides. wikipedia.orgresearchgate.net The mechanism often involves electron transfer to the sulfone, leading to fragmentation into a sulfinate anion and an organic radical. wikipedia.org For aryl alkyl sulfones, the reaction conditions can sometimes be tuned to selectively cleave the alkyl–S bond over the aryl–S bond. researchgate.net

Reactivity of the Oxane Ring

The oxane (tetrahydropyran) ring in this compound is generally considered a stable saturated heterocycle. Its reactivity is significantly lower than that of strained cyclic ethers like oxetanes. chemrxiv.org The presence of the electron-withdrawing sulfonyl group further deactivates the oxane ring towards certain types of reactions.

Currently, there is a lack of specific published research detailing the ring-opening or ring-modification reactions of this compound. In related systems, the ring-opening of tetrahydropyran (B127337) derivatives typically requires harsh conditions, such as strong acids or specialized catalysts, which may not be compatible with the aniline and sulfonyl functionalities present in the molecule. For instance, acid-catalyzed polymerization of tetrahydrofuran, a related cyclic ether, is a known process, but similar reactivity for the more stable tetrahydropyran ring in this specific context has not been documented.

It is important to note that the stability of the oxane ring is a key feature, often making it a desirable scaffold component in medicinal chemistry. Therefore, reactions that preserve the integrity of this ring are more commonly explored.

This compound as a Synthetic Building Block

The structure of this compound, featuring a primary aromatic amine, a sulfonyl group, and a saturated heterocyclic ring, makes it a potentially versatile building block in organic synthesis, particularly in the construction of biologically relevant molecules.

Late-stage functionalization is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound. The aniline group of this compound is the primary handle for such modifications. Standard reactions involving anilines, such as acylation, sulfonylation, and N-arylation, can be readily applied. beilstein-journals.org These reactions allow for the introduction of a wide variety of substituents to probe structure-activity relationships. The development of modern catalytic methods has further expanded the scope of late-stage functionalization of anilides and related compounds. nih.gov

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to generate complex products. The aniline functionality of this compound makes it a suitable component for various MCRs. For instance, anilines are frequently used in the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptide-like structures and other complex amides. Although no specific examples utilizing this compound in MCRs have been reported, its participation in such reactions is theoretically plausible and would offer a rapid route to diverse molecular architectures.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for sulfonamides, the class of compounds to which 3-(oxane-4-sulfonyl)aniline belongs, are increasingly scrutinized through the lens of green chemistry. Future research is focused on developing methods that are not only efficient but also environmentally benign and atom-economical.

Traditional methods for creating sulfonamides often involve sulfonyl chlorides, which can generate significant waste. researchgate.net Modern approaches aim to circumvent these issues by utilizing alternative reagents and reaction conditions. For instance, the use of sulfur dioxide substitutes like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K2S2O5) offers a more atom-economical pathway to sulfonyl-containing compounds. thieme-connect.com These methods are highly compatible with various functional groups, providing an effective route for producing diverse sulfonamides. thieme-connect.com

Solvent-free reaction conditions represent another significant step towards sustainability. Research has shown that the sulfonylation of anilines can be achieved at room temperature without a solvent, a process that is both economical and green. sapub.org Furthermore, water is being explored as a green solvent for sulfonamide synthesis, eliminating the need for expensive and toxic organic solvents. researchgate.netsci-hub.se

Electrochemical methods are also emerging as a powerful tool for sustainable synthesis. These techniques can offer high atom economy and reduce the need for chemical oxidants. nih.govchemistryworld.com The development of mechanochemical methods, which involve reactions conducted by grinding solid reactants together, also presents a novel, solvent-free strategy for producing sulfonamides with broad functional group tolerance. thieme-connect.com

The principles of pot, atom, and step economy (PASE) are central to these future synthetic designs, aiming to "green" the entire synthetic route from start to finish. capes.gov.br This is exemplified by reagentless approaches that achieve 100% atom economy in certain reactions. rsc.org

Exploration of Novel Catalytic Systems for its Synthesis and Derivatization

The development of innovative catalytic systems is crucial for the efficient and selective synthesis and modification of this compound. Research is moving beyond traditional methods that often require harsh conditions and stoichiometric amounts of acids. nih.gov

Visible-light photoredox catalysis has emerged as a mild and powerful technique for the sulfonylation of aniline (B41778) derivatives using sulfinate salts or sulfonyl fluorides. nih.govrsc.orgnih.gov These methods allow for the direct formation of C-S bonds under gentle conditions, often at room temperature. mdpi.com

Heterogeneous catalysts are gaining significant attention due to their ease of recovery and recyclability, which aligns with green chemistry principles. nih.gov For example, a biomass-derived, recyclable heterogeneous copper catalyst has been successfully used for the sulfonylation of aniline derivatives. mdpi.comnih.gov This catalyst system is effective at room temperature, tolerates a variety of functional groups, and can be reused multiple times without significant loss of efficiency. mdpi.comnih.gov Zeolite-based catalysts are also being explored for the synthesis of related nitrogen-containing heterocycles from aniline, with the catalyst's performance being linked to its Lewis acid site content. rsc.org

Furthermore, the development of new ligands is proving critical for controlling the selectivity of catalytic reactions. For instance, a novel pyridone-based ligand was essential for achieving Pd-catalyzed meta-C-H chlorination of anilines, a transformation that allows for subsequent derivatization. nih.gov Similarly, the use of S,O-ligands in palladium catalysis has enabled highly para-selective C-H olefination of aniline derivatives under mild, aerobic conditions. acs.org Calcium triflimide has also been identified as an effective Lewis acid catalyst for the synthesis of sulfonamides from sulfonyl fluorides, particularly with less nucleophilic amines. acs.org

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the chemical behavior of molecules like this compound. These methods provide deep insights into electronic properties, reactivity, and potential applications, thereby guiding rational design efforts.

DFT studies can be employed to analyze the structural and electronic properties that influence a molecule's function. nih.gov For example, computational analysis can reveal how the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) relate to a compound's reactivity. nih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic derivatization strategies.

In the context of materials science, DFT can be used to study the adsorption behavior of molecules onto surfaces, such as nanocages, which is relevant for drug delivery applications. nih.gov These calculations can determine adsorption energies, solvation energies, and charge transfer between the molecule and the material, indicating the stability and nature of the interaction. nih.gov By modeling these interactions, researchers can rationally design and screen potential carrier systems for specific molecules.

Computational methods are also crucial for understanding reaction mechanisms. For instance, modeling can help elucidate the pathways of catalytic cycles, such as those involved in the sulfonylation of anilines. mdpi.com By understanding the energetic landscape of a reaction, chemists can optimize conditions and catalyst design for improved efficiency and selectivity.

Investigation of this compound in Materials Science or Catalyst Design (e.g., Ligand Synthesis)

The unique structural features of this compound make it an interesting building block for applications beyond its traditional use, extending into materials science and catalyst design. The sulfone group is a key functional group in advanced materials, and aniline derivatives are ubiquitous in functional organic materials. nih.govacs.org

The aniline moiety provides a versatile handle for further chemical modification, allowing the molecule to be incorporated into larger polymer structures or attached to surfaces. The trifluoromethylsulfonyl aniline scaffold, a related structure, is used in the production of specialty chemicals and materials with unique properties. This suggests that this compound could similarly serve as a monomer or precursor for functional polymers or organic electronic materials.

In the realm of catalysis, the aniline nitrogen and the sulfonyl oxygens offer potential coordination sites for metal ions. This makes this compound and its derivatives attractive candidates for synthesis as ligands in transition-metal catalysis. The development of new ligands is critical for advancing catalytic C-H functionalization reactions. nih.gov By designing and synthesizing ligands based on the this compound framework, it may be possible to develop new catalysts with unique reactivity and selectivity for challenging organic transformations. For example, related aniline compounds are used to create ligands for palladium-catalyzed cross-coupling reactions. nih.gov

Stereoselective Synthesis of Chiral Analogues

The creation of chiral molecules is of paramount importance in chemistry, and developing stereoselective syntheses for analogues of this compound is a significant future research direction. The oxane (tetrahydropyran) ring in the structure is a common motif in many natural products and can possess multiple stereocenters. core.ac.uk

Future work will likely focus on methods to control the stereochemistry of the tetrahydropyran (B127337) ring during its synthesis. Various strategies for the stereoselective synthesis of substituted tetrahydropyrans have been developed, including acid-mediated cyclizations, gold(I)-catalyzed cyclizations of chiral diols, and intramolecular allylations. core.ac.ukorganic-chemistry.org These methods can produce polysubstituted tetrahydropyran rings with excellent diastereoselectivities. core.ac.uk

Another approach involves the stereoselective ring-expansion of smaller, readily available chiral precursors like monocyclopropanated furans. acs.orgnih.gov This metal-free method can provide highly functionalized dihydro-2H-pyran derivatives, which are precursors to tetrahydropyrans, in excellent yields and with high stereocontrol. acs.orgnih.gov

Furthermore, research into organocatalytic domino reactions is a promising avenue for constructing complex chiral molecules. metu.edu.tr For instance, bifunctional organocatalysts can be used to synthesize chiral dihydropyrano[2,3-c]pyrazoles, which feature a pyran ring fused to another heterocycle, with high enantioselectivity. metu.edu.tr Applying similar organocatalytic strategies to precursors of this compound could enable the synthesis of enantiomerically enriched analogues. The synthesis of novel chiral analogues of bioactive compounds remains an active area of research, often employing cross-coupling reactions to join different molecular fragments. nih.gov

Q & A

Basic: What are the recommended methods for synthesizing 3-(Oxane-4-sulfonyl)aniline, and what analytical techniques confirm its purity?

Methodological Answer:

Synthesis typically involves sulfonation of aniline derivatives using oxane-4-sulfonyl chloride under controlled conditions (e.g., inert atmosphere, low temperature). Key steps include:

- Reaction Setup : React aniline precursors with oxane-4-sulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

- Characterization : Confirm purity via ¹H/¹³C NMR (amide proton resonance at δ 6.5–7.5 ppm; sulfonyl group at δ 120–130 ppm for ¹³C). HPLC (C18 column, UV detection at 254 nm) ensures >97% purity. Mass spectrometry (ESI-MS) validates molecular weight .

Basic: How does the sulfonyl group in this compound influence its solubility and stability under varying pH conditions?

Methodological Answer:

The sulfonyl group enhances hydrophilicity due to its polar nature, increasing solubility in polar aprotic solvents (e.g., DMSO, acetone). Stability studies should include:

- pH-Dependent Stability : Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor via UV-Vis spectroscopy (λmax ~280 nm for aniline derivatives). The sulfonyl group may hydrolyze under strongly acidic/basic conditions, forming sulfonic acids .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (expected >200°C based on analogs like 4-(octyloxy)aniline) .

Advanced: What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Methodological Answer:

- Electronic Structure : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps and charge distribution. Compare with Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects (e.g., sulfonyl group’s electron-withdrawing nature) .

- Reactivity Pathways : CASSCF/XMCQDPT2 methods model excited-state dynamics, critical for photostability studies. For fragmentation pathways (e.g., sulfonyl cleavage), use transition-state analysis .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-verify FT-IR (sulfonyl S=O stretch at 1150–1300 cm⁻¹) with Raman spectroscopy .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., sulfonyl group position) by obtaining single-crystal structures .

- Isotopic Labeling : Use deuterated solvents in NMR to distinguish overlapping proton signals. For mass spectral anomalies, employ HRMS-TOF for exact mass confirmation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste.

- Storage : Store in amber vials at RT, desiccated to prevent hydrolysis. Monitor for discoloration (sign of degradation) .

Advanced: What role does the oxane-sulfonyl moiety play in the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

The sulfonyl group acts as a weak-field ligand , coordinating with transition metals (e.g., Pt²⁺, Pd²⁺) via oxygen atoms. Experimental design includes:

- Synthesis of Complexes : React this compound with metal salts (e.g., K₂PtCl₄) in ethanol/water.

- Characterization : Use X-ray absorption spectroscopy (XAS) to confirm coordination geometry. Cyclic Voltammetry assesses redox behavior influenced by the sulfonyl group’s electron-withdrawing effect .

Advanced: How can researchers optimize reaction yields for functionalizing this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) in Suzuki-Miyaura couplings. Monitor via GC-MS or HPLC .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance solubility and reaction kinetics.

- Kinetic Studies : Use in-situ IR spectroscopy to track intermediate formation and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.